molecular formula C19H24N4 B6457598 2-cyclopropyl-4,5-dimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine CAS No. 2549018-39-3

2-cyclopropyl-4,5-dimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine

Cat. No.: B6457598
CAS No.: 2549018-39-3
M. Wt: 308.4 g/mol
InChI Key: MONZRLKABYRKMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-cyclopropyl-4,5-dimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine” is a pyrimidine derivative. Pyrimidine derivatives have been synthesized and evaluated as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) .

Scientific Research Applications

2-cyclopropyl-4,5-dimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine has been studied for its potential medical applications. It has been shown to be a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the metabolism of folate. This makes this compound a potential target for the treatment of diseases such as cancer and malaria. This compound has also been studied for its potential anti-inflammatory and analgesic effects, and its ability to modulate the immune system.

Advantages and Limitations for Lab Experiments

2-cyclopropyl-4,5-dimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine has several advantages for lab experiments. It is relatively easy to synthesize, and it is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR). In addition, it has been shown to have anti-inflammatory and analgesic effects in animal models, and to modulate the immune system. However, this compound also has some limitations. Its exact mechanism of action is still unknown, and it is not yet clear if it is safe for human use.

Future Directions

The potential medical applications of 2-cyclopropyl-4,5-dimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine are still being explored. Future research could focus on the development of novel synthesis methods, the elucidation of the exact mechanism of action, and the evaluation of its safety and efficacy in humans. In addition, further research could focus on the use of this compound as a potential target for the treatment of diseases such as cancer and malaria. Finally, further studies could investigate the potential anti-inflammatory and analgesic effects of this compound, as well as its ability to modulate the immune system.

Synthesis Methods

2-cyclopropyl-4,5-dimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine can be synthesized through a variety of methods. The most common synthesis method is the one-pot reaction between 2-cyclopropyl-4,5-dimethyl-6-phenylpiperazine and 4-amino-5-methylpyrimidine in dimethyl sulfoxide (DMSO) at a temperature of 120°C. This reaction produces a pyrimidine derivative that is then purified by column chromatography. Other synthesis methods include the reaction of 4-amino-5-methylpyrimidine with 2-cyclopropyl-4,5-dimethyl-6-phenylpiperazine in pyridine at a temperature of 80°C and the reaction of 2-cyclopropyl-4,5-dimethyl-6-phenylpiperazine with 4-amino-5-methylpyrimidine in acetonitrile at a temperature of 70°C.

Properties

IUPAC Name

2-cyclopropyl-4,5-dimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4/c1-14-15(2)20-18(16-8-9-16)21-19(14)23-12-10-22(11-13-23)17-6-4-3-5-7-17/h3-7,16H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONZRLKABYRKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=CC=CC=C3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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